molecular formula C18H16N2O2 B2659813 (E)-2-cyano-3-(2-methoxyphenyl)-N-(p-tolyl)acrylamide CAS No. 312633-57-1

(E)-2-cyano-3-(2-methoxyphenyl)-N-(p-tolyl)acrylamide

Cat. No. B2659813
M. Wt: 292.338
InChI Key: MDOMEIOIEADZPF-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-2-cyano-3-(2-methoxyphenyl)-N-(p-tolyl)acrylamide” is a complex organic compound. It contains a cyano group (-CN), a methoxyphenyl group (an aromatic ring with a methoxy group attached), and a p-tolyl group (a phenyl ring with a methyl group at the para position). The


Scientific Research Applications

Corrosion Inhibitors

A study explored the impact of synthetic acrylamide derivatives, including compounds similar to "(E)-2-cyano-3-(2-methoxyphenyl)-N-(p-tolyl)acrylamide", on the corrosion inhibition of copper in nitric acid solutions. The findings suggested that these compounds could serve as effective corrosion inhibitors, potentially due to their adsorption and interaction with the copper surface, as supported by both experimental results and theoretical computations (Abu-Rayyan et al., 2022).

Mechanofluorochromic Properties

Another study focused on the synthesis of 3-aryl-2-cyano acrylamide derivatives, closely related to the compound . It investigated their mechanofluorochromic properties, revealing that these compounds exhibit different optical properties due to distinct stacking modes. This finding highlights their potential in developing materials with tunable luminescent properties (Qing‐bao Song et al., 2015).

Cytotoxicity of Pyrazole and Pyrimidine Derivatives

Research into the cytotoxic activity of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, synthesized from reactions involving compounds similar to "(E)-2-cyano-3-(2-methoxyphenyl)-N-(p-tolyl)acrylamide", showed potential for the development of new therapeutic agents. These studies suggest that the synthesized compounds have in vitro cytotoxic activity against certain cancer cell lines, indicating their potential in cancer research (Ashraf S. Hassan et al., 2014).

properties

IUPAC Name

(E)-2-cyano-3-(2-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-7-9-16(10-8-13)20-18(21)15(12-19)11-14-5-3-4-6-17(14)22-2/h3-11H,1-2H3,(H,20,21)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOMEIOIEADZPF-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-cyano-3-(2-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide

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